molecular formula C9H15N3 B1465393 (1-cyclopentyl-1H-pyrazol-4-yl)methanamine CAS No. 1216666-29-3

(1-cyclopentyl-1H-pyrazol-4-yl)methanamine

Cat. No.: B1465393
CAS No.: 1216666-29-3
M. Wt: 165.24 g/mol
InChI Key: CTRUROUVGOPCRQ-UHFFFAOYSA-N
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Description

(1-cyclopentyl-1H-pyrazol-4-yl)methanamine is a chemical compound that features a pyrazole ring substituted with a cyclopentyl group and a methanamine group

Scientific Research Applications

(1-cyclopentyl-1H-pyrazol-4-yl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties

Future Directions

Pyrazole compounds, including “(1-cyclopentyl-1H-pyrazol-4-yl)methanamine”, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their unique structure allows for innovative applications, making them valuable tools for studying various fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-cyclopentyl-1H-pyrazol-4-yl)methanamine typically involves the formation of the pyrazole ring followed by the introduction of the cyclopentyl and methanamine groups. One common method involves the reaction of cyclopentanone with hydrazine to form cyclopentyl hydrazine, which is then reacted with an appropriate aldehyde to form the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(1-cyclopentyl-1H-pyrazol-4-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the pyrazole ring.

    Substitution: The methanamine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or halides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of (1-cyclopentyl-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    1-(1-Phenyl-1H-pyrazol-4-yl)methanamine: Similar structure but with a phenyl group instead of a cyclopentyl group.

    1-(1-Methyl-1H-pyrazol-4-yl)methanamine: Similar structure but with a methyl group instead of a cyclopentyl group.

    1-(1-Cyclopentyl-1H-pyrazol-4-yl)-N-{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}methanamine: A more complex derivative with additional functional groups

Uniqueness

(1-cyclopentyl-1H-pyrazol-4-yl)methanamine is unique due to the presence of the cyclopentyl group, which can impart specific steric and electronic properties to the molecule. This can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

(1-cyclopentylpyrazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c10-5-8-6-11-12(7-8)9-3-1-2-4-9/h6-7,9H,1-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTRUROUVGOPCRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=C(C=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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